molecular formula C16H22N6O5 B3459296 ethyl 4-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]-1-piperazinecarboxylate

ethyl 4-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]-1-piperazinecarboxylate

Cat. No. B3459296
M. Wt: 378.38 g/mol
InChI Key: WXOQPWHVQUSXBX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups including a piperazine ring and a purine derivative . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Synthesis and Biological Activity

A study by Bhatia et al. (2016) focused on synthesizing derivatives of 1,3-dimethyl-7-[2-(piperazin-1-yl)acetyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione for antiasthmatic activity. This research highlights the compound's potential in developing treatments for asthma, emphasizing its vasodilator activity which could be critical for pulmonary applications (Bhatia, Waghmare, Choudhari, & Kumbhar, 2016).

Neuroprotective Applications

Lecanu et al. (2010) synthesized and evaluated dimethyl-carbamic acid 2,3-bis-dimethylcarbamoyloxy-6-(4-ethyl-piperazine-1-carbonyl)-phenyl ester (SP-04), a novel drug candidate designed for neuroprotective therapy in Alzheimer's disease. This compound shows potential as a multi-target therapeutic strategy, offering hope for treatment of neurodegenerative diseases (Lecanu, Tillement, McCourty, Rammouz, Yao, Greeson, & Papadopoulos, 2010).

Antimicrobial Properties

Rajkumar, Kamaraj, and Krishnasamy (2014) conducted a study on 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives, showcasing their significant antibacterial and antifungal activities. This suggests the compound's potential as a base for developing new antimicrobial agents (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Polymer Science Applications

Hattori and Kinoshita (1979) explored the synthesis of polyamides containing theophylline, demonstrating the compound's utility in polymer science, particularly in developing materials with specific chemical properties (Hattori & Kinoshita, 1979).

Chemical Synthesis and Characterization

Peikov et al. (1995) investigated the synthesis and characterization of xanthineaceticacid derivatives. Their research contributes to understanding the chemical properties and potential applications of these compounds in various fields, including pharmaceuticals and chemistry (Peikov, Danchev, Zlatkov, Ivanov, & Belcheva, 1995).

properties

IUPAC Name

ethyl 4-[2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O5/c1-4-27-16(26)21-7-5-20(6-8-21)11(23)9-22-10-17-13-12(22)14(24)19(3)15(25)18(13)2/h10H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXOQPWHVQUSXBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN2C=NC3=C2C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]-1-piperazinecarboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 4-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]-1-piperazinecarboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 4-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]-1-piperazinecarboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 4-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]-1-piperazinecarboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 4-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]-1-piperazinecarboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 4-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]-1-piperazinecarboxylate

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